molecular formula C33H28N2O4S B4613910 methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

Cat. No.: B4613910
M. Wt: 548.7 g/mol
InChI Key: CPRJWNXEQZIHSE-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate is a useful research compound. Its molecular formula is C33H28N2O4S and its molecular weight is 548.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 548.17697855 g/mol and the complexity rating of the compound is 900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural elucidation of compounds with structural similarities to methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate, emphasizing the importance of thiophene derivatives in organic chemistry. The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, for example, revealed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds, showcasing the structural intricacies and potential reactivity of such compounds (Vasu et al., 2004).

Reactivity and Applications

The reactivity of thiophene derivatives has been explored through various chemical reactions, indicating their potential as precursors for more complex molecular architectures. For instance, the preparation of 1-thio and 1-amino substituted 1,3-dihydrobenzo[c]thiophene 2,2-dioxides has been reported, serving as precursors for alkoxy, alkylthio, and amino substituted o-quinodimethanes, highlighting the synthetic versatility of thiophene derivatives in constructing novel organic compounds (Z. Khan & T. Durst, 1987).

Molecular Interactions and Design

Research on the interaction of thiophene derivatives with other molecules, such as the study of indo-1 and quin-2 as spectroscopic probes for Zn2(+)-protein interactions, demonstrates the utility of thiophene derivatives in developing sensitive, spectral indicators for metal ions. This indicates the potential application of thiophene derivatives in biochemical and medical research, particularly in the study of metalloprotein interactions and the development of diagnostic tools (J. Jefferson, J. Hunt, & A. Ginsburg, 1990).

Properties

IUPAC Name

methyl 2-[[2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl]amino]-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O4S/c1-19(2)39-27-15-9-7-13-23(27)26-18-24(22-12-6-8-14-25(22)34-26)31(36)35-32-30(33(37)38-3)29-21-11-5-4-10-20(21)16-17-28(29)40-32/h4-15,18-19H,16-17H2,1-3H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRJWNXEQZIHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC6=CC=CC=C65)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.